molecular formula C10H12ClN B175532 (1-(3-Chlorophenyl)cyclopropyl)methanamine CAS No. 115816-31-4

(1-(3-Chlorophenyl)cyclopropyl)methanamine

Cat. No.: B175532
CAS No.: 115816-31-4
M. Wt: 181.66 g/mol
InChI Key: PCAQCRJAVGXMQF-UHFFFAOYSA-N
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Description

(1-(3-Chlorophenyl)cyclopropyl)methanamine is an organic compound with the molecular formula C10H12ClN It is characterized by a cyclopropyl group attached to a methanamine moiety, with a chlorophenyl substituent at the 3-position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Chlorophenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor, followed by amination. One common method includes the reaction of 3-chlorobenzyl chloride with cyclopropylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: (1-(3-Chlorophenyl)cyclopropyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

(1-(3-Chlorophenyl)cyclopropyl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1-(3-Chlorophenyl)cyclopropyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting its binding affinity and activity. The chlorophenyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

  • (1-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine
  • (1-(3-Bromophenyl)cyclopropyl)methanamine
  • (1-(4-Fluorophenyl)cyclopropyl)methanamine

Comparison: (1-(3-Chlorophenyl)cyclopropyl)methanamine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties. Compared to its analogs with different substituents, this compound may exhibit different reactivity, binding affinity, and biological activity. The choice of substituent can significantly influence the compound’s overall behavior in various applications.

Biological Activity

Overview

(1-(3-Chlorophenyl)cyclopropyl)methanamine, with the molecular formula C10_{10}H12_{12}ClN, is an organic compound characterized by a cyclopropyl group attached to a methanamine moiety and a chlorophenyl substituent at the 3-position of the phenyl ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The unique structural features of the compound, such as the cyclopropyl and chlorophenyl groups, influence its binding affinity and biological effects. The cyclopropyl group introduces strain in the molecular structure, which can enhance its reactivity and interaction with biological targets.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Case Studies and Research Findings

  • Antifungal Efficacy :
    • A study highlighted the compound's effectiveness against certain fungal pathogens, indicating a possible mechanism involving disruption of fungal cell wall synthesis or function. Further research is needed to elucidate the exact pathways involved.
  • Anticancer Activity :
    • In a comparative analysis of structurally related compounds, this compound was noted for its potential to inhibit cell growth in various cancer models. For example, derivatives showed inhibition percentages ranging from 80% to 90% against breast and melanoma cell lines .
  • Neuroactive Potential :
    • Preliminary investigations into the neuroactive properties of similar compounds suggest that this compound may influence serotonin or dopamine pathways, warranting further exploration into its psychopharmacological effects.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other structurally related compounds can be insightful:

Compound NameStructural FeaturesNotable Activity
This compoundCyclopropyl + 3-chlorophenylAntifungal activity
(1-(3-Bromophenyl)cyclopropyl)methanamineCyclopropyl + 3-bromophenylAnticancer activity
(1-(4-Fluorophenyl)cyclopropyl)methanamineCyclopropyl + 4-fluorophenylNeuroactive potential

This table illustrates how variations in substituents can lead to differing biological activities, emphasizing the importance of structural modifications in drug design.

Properties

IUPAC Name

[1-(3-chlorophenyl)cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6H,4-5,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAQCRJAVGXMQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80575721
Record name 1-[1-(3-Chlorophenyl)cyclopropyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115816-31-4
Record name 1-[1-(3-Chlorophenyl)cyclopropyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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